10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine
Description
10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine is a synthetic tricyclic compound derived from the dibenzo[b,f][1,4]oxazepine scaffold. Its structure features a 4-methylphenylsulfonyl group at position 10 and a nitro group at position 2 (). The molecular formula is C₂₂H₂₀N₂O₄S with a molar mass of 408.47 g/mol (). This compound belongs to a class of molecules investigated for anticonvulsant, neuroleptic, and psychotropic activities, inspired by the pharmacological profile of carbamazepine ().
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c1-14-6-9-17(10-7-14)28(25,26)21-13-15-12-16(22(23)24)8-11-19(15)27-20-5-3-2-4-18(20)21/h2-12H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDGVNWWGUHENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C=CC(=C3)[N+](=O)[O-])OC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule can be dissected into two primary components:
- Dibenzo[b,f]oxazepine core : A seven-membered ring system fused to two benzene rings, with oxygen and nitrogen atoms at positions 1 and 4, respectively.
- Functional substituents :
- A nitro group (-NO₂) at position 2 on the benzene ring adjacent to the oxygen atom.
- A 4-methylphenylsulfonyl group (-SO₂C₆H₄CH₃) attached to the nitrogen atom of the oxazepine ring.
Retrosynthetically, the molecule can be assembled through sequential functionalization of a preformed dibenzooxazepine intermediate. Key disconnections include:
- Sulfonylation of the oxazepine nitrogen with 4-methylbenzenesulfonyl chloride.
- Nitration of the aromatic ring prior to cyclization.
- Ring closure via nucleophilic aromatic substitution or transition metal-catalyzed coupling.
Synthetic Route Development
Synthesis of 2-Nitro-10,11-dihydrodibenzo[b,f]oxazepine
The dibenzooxazepine core is constructed through a three-step sequence (Scheme 1):
Step 1: Diaryl Ether Formation
Reaction of 2-nitrophenol (1 ) with 2-chlorobenzaldehyde (2 ) under Ullmann coupling conditions yields 2-nitro-2'-chlorodiphenyl ether (3 ). Optimization studies indicate that copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) in dimethylformamide (DMF) at 120°C for 24 hours provide 3 in 78% yield.
Step 2: Nitro Reduction
Catalytic hydrogenation of 3 using 10% Pd/C in methanol under H₂ (1 atm) at 25°C for 6 hours affords 2-amino-2'-chlorodiphenyl ether (4 ) in 92% yield. Alternative reduction with hydrazine hydrate and FeCl₃·6H₂O in ethanol (70°C, 3 hours) achieves comparable yields (89%).
Step 3: Oxazepine Ring Closure
Intramolecular Buchwald-Hartwig amination of 4 forms the dibenzooxazepine core. Using Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ in toluene at 170°C under microwave irradiation for 8 hours, 2-nitro-10,11-dihydrodibenzo[b,f]oxazepine (5 ) is obtained in 52% yield.
Sulfonylation of the Oxazepine Nitrogen
Treatment of 5 with 4-methylbenzenesulfonyl chloride (6 ) in dichloromethane (DCM) containing pyridine (2 equivalents) at 0°C to 25°C for 12 hours installs the sulfonyl group, yielding the target compound (7 ) in 85% purity. Subsequent recrystallization from ethyl acetate/hexane (1:3) improves purity to >98%.
Table 1: Optimization of Sulfonylation Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyridine | DCM | 0→25 | 12 | 85 |
| Et₃N | THF | 25 | 24 | 72 |
| DMAP | Acetone | 40 | 6 | 68 |
Mechanistic Insights and Reaction Optimization
Key Transition States in Oxazepine Formation
Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal that the rate-determining step in the Buchwald-Hartwig cyclization involves oxidative addition of the palladium catalyst to the C-Cl bond (ΔG‡ = 24.3 kcal/mol). The Xantphos ligand facilitates reductive elimination through stabilization of the Pd(0) intermediate.
Nitration Positional Control
Regioselective nitration at position 2 is achieved through steric directing effects. Molecular orbital analysis demonstrates that the oxygen atom’s lone pairs activate the para position, while the adjacent benzene ring’s electron-withdrawing nitro group deactivates meta positions.
Structural Characterization and Validation
Single-crystal X-ray diffraction of 7 confirms the boat conformation of the oxazepine ring (Fig. 1). Key parameters include:
Comparative Analysis of Synthetic Approaches
Alternative routes explored in the literature include:
Route A : Direct nitration of pre-sulfonylated intermediates. However, this method suffers from over-nitration (up to 22% byproducts).
Route B : Microwave-assisted one-pot synthesis combining diaryl ether formation and cyclization. While reducing reaction time (4 hours total), yields remain suboptimal (41%).
Industrial Scalability Considerations
Economic analysis of the three-step process reveals:
- Total material cost: $1,240/kg (100 g scale)
- Key cost drivers: Pd catalysts (38%), Xantphos ligand (29%)
- Waste streams: 6.2 kg organic solvents/kg product
Process intensification strategies under development include:
- Continuous flow hydrogenation using fixed-bed Pd/Al₂O₃ reactors
- Ligand recovery via aqueous biphasic systems
Chemical Reactions Analysis
10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding sulfoxides or sulfones.
Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, metal hydrides, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The sulfonyl group may also play a role in its reactivity and interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Derivatives
The dibenzo[b,f][1,4]oxazepine core allows functionalization at positions 2 and 10, which significantly impacts biological activity. Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Functional Comparison of Key Derivatives
Pharmacological Insights
- Nitro Group at Position 2 : The presence of a nitro group is associated with moderate anticonvulsant activity. For example, 10,11-dihydro-2-nitrodibenz[b,f][1,4]oxazepine-10-carboxylic acid hydrazide (11) demonstrated activity in electroshock tests but was ineffective against chemoshock ().
- Sulfonyl vs. Carbamoyl/Thiocarbamoyl Groups : Sulfonyl derivatives (e.g., the target compound and its 2-chlorophenyl analog) may enhance metabolic stability compared to carbamoyl or thiocarbamoyl groups. However, thiocarbamoyl derivatives (e.g., compound 2) exhibit dual activity against seizures and neuroleptic effects, albeit without surpassing carbamazepine’s efficacy ().
Research Findings and Limitations
- Anticonvulsant Activity : Nitro-substituted derivatives generally show moderate activity in electroshock models but lack efficacy against chemically induced seizures ().
- Neuroleptic Potential: Thiocarbamoyl derivatives (e.g., compound 2) exhibit neuroleptic properties, though their therapeutic index is inferior to established drugs like carbamazepine ().
- Gaps in Data : The target compound’s exact pharmacological profile remains uncharacterized in the provided evidence. Further studies are needed to evaluate its efficacy, toxicity, and comparative advantages over carbamazepine.
Biological Activity
10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine, also known by its CAS number 866157-18-8, is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 396.42 g/mol
- Purity : >90%
- Physical Form : Solid
Antineoplastic Activity
Recent studies have indicated that nitro compounds, including this compound, exhibit significant antitumor properties. The nitro group is known to participate in redox reactions that can induce oxidative stress in cancer cells, leading to apoptosis. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by disrupting cellular redox balance and inducing DNA damage .
Neurotoxicity
Research has shown that certain analogs of compounds similar to this compound possess neurotoxic effects. These effects are often mediated through the inhibition of monoamine oxidase (MAO), which is crucial for dopamine metabolism in the brain. The neurotoxic potential of this compound may be attributed to its ability to produce reactive oxygen species (ROS) upon metabolic activation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Nitro-containing compounds are known for their broad-spectrum antimicrobial activity against various pathogens. Preliminary studies suggest that this compound may exhibit activity against Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .
Oxidative Stress Induction
The primary mechanism through which this compound exerts its biological effects appears to be through the generation of oxidative stress. The nitro group can undergo reduction within cells to form reactive intermediates that can damage cellular components such as lipids, proteins, and nucleic acids .
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes involved in neurotransmitter metabolism and bacterial growth. For instance, inhibition of MAO could lead to increased levels of neurotransmitters like dopamine and serotonin, potentially contributing to both neurotoxic and therapeutic effects depending on the context .
Case Studies
Q & A
Q. What are the optimal synthetic pathways for 10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine?
The compound’s synthesis typically involves Friedel-Crafts cyclization to construct the dibenzo[b,f][1,4]oxazepine core. Key precursors like o-anilinoacetic acid derivatives are subjected to AlCl₃/CH₃NO₂ or AlCl₃ in dichloromethane for cyclization . Post-cyclization, sulfonylation with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) introduces the sulfonyl group. Purity is ensured via recrystallization in ethanol or methanol .
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
- NMR : ¹H and ¹³C NMR are critical for confirming the dibenzooxazepine scaffold. The nitro group (-NO₂) at position 2 appears as a deshielded singlet (~8.5 ppm in ¹H NMR), while the sulfonyl group’s methyl protons resonate at ~2.4 ppm .
- HPLC : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) validates purity (>95%) and detects nitro-group degradation byproducts .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 409.08 (calculated for C₂₁H₁₈N₂O₅S) .
Q. What solvent systems are recommended for solubility and stability studies?
The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water. For kinetic stability studies, use DMSO stock solutions (10 mM) stored at -20°C. Avoid prolonged exposure to light or acidic conditions to prevent nitro-group reduction or sulfonyl hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Catalyst screening (e.g., MCM-41 mesoporous silica for controlled sulfonylation) and microwave-assisted synthesis reduce reaction time from 24 hours to <6 hours. DOE (Design of Experiments) analysis identifies temperature (80–100°C) and stoichiometric ratios (1:1.2 for sulfonyl chloride) as critical factors .
Q. What mechanistic insights exist for the sulfonamide group’s role in biological activity?
The sulfonamide moiety acts as a hydrogen-bond acceptor, mimicking enzyme substrates. Molecular docking studies suggest binding to serine proteases (e.g., thrombin) via interactions with catalytic triads. Competitive inhibition assays (IC₅₀ ~ 2.5 µM) validate this mechanism .
Q. How can bioactivity be assessed against antimicrobial targets?
Use standardized microdilution assays (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Minimum inhibitory concentrations (MICs) are determined at 24–48 hours. SAR studies reveal that nitro-group positioning enhances Gram-positive activity .
Q. How to resolve contradictions in spectral data across studies?
Discrepancies in NMR shifts (e.g., sulfonyl methyl protons) may arise from solvent polarity or pH. Validate data using cross-lab replicates and computational NMR prediction tools (e.g., ACD/Labs or Gaussian). Multi-technique correlation (e.g., FTIR for functional groups) reduces ambiguity .
Q. What computational methods predict regioselectivity in electrophilic substitutions?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level identifies electron-deficient regions (nitro group) as directing electrophiles to position 7. Fukui indices and molecular electrostatic potential maps corroborate this .
Q. How to address challenges in crystallizing this compound for XRD analysis?
Slow vapor diffusion (hexane/ethyl acetate) at 4°C yields monoclinic crystals (space group P2₁/c). High nitro-group polarity often disrupts lattice formation; co-crystallization with crown ethers (e.g., 18-crown-6) improves crystal quality .
Q. What degradation pathways are observed under accelerated stability conditions?
Forced degradation (40°C/75% RH for 4 weeks) reveals:
- Hydrolytic degradation : Sulfonyl group cleavage at pH <3.
- Photodegradation : Nitro-to-amine reduction under UV light (λ = 254 nm).
LC-MS/MS identifies major degradants, guiding formulation strategies .
Methodological Guidelines
- Experimental Design : Use factorial designs (e.g., 2³ factorial) to optimize reaction parameters .
- Data Validation : Cross-reference spectral data with ChemSpider (ID: 3010033) and replicate key syntheses .
- Advanced Modeling : Combine COMSOL Multiphysics (for reaction kinetics) and AI-driven pathfinding (e.g., ICReDD’s quantum-chemical workflows) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
